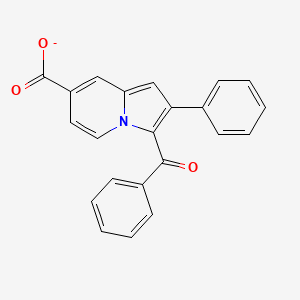
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenylpropanoids . Phenylpropanoids are secondary metabolites found in plants and exhibit various biological activities. Our compound features a complex structure, combining phenolic and amide functionalities.
Preparation Methods
Synthetic Routes:
Biosynthesis: In nature, this compound is biosynthesized via enzymatic pathways within specific plant species. The biosynthetic route involves the condensation of (a common phenylpropanoid) with (a precursor in fatty acid biosynthesis). Enzymes such as and play crucial roles in this process.
Chemical Synthesis: In the laboratory, chemists can synthesize this compound using various methods. One approach involves the coupling of with ). The resulting intermediate can then be converted to the final product by amidation with .
Industrial Production:
While industrial-scale production of this specific compound may be limited, its derivatives or analogs find applications in the pharmaceutical and flavor industries.
Chemical Reactions Analysis
Our compound undergoes several reactions:
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the pyran ring can yield a diol.
Substitution: The methoxy groups can be replaced by other functional groups (e.g., halogens or alkyl groups).
Amidation: The amide linkage can be hydrolyzed or modified.
Common reagents and conditions:
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles (e.g., , , or ).
Amidation: Activation of the carboxylic acid group followed by reaction with an amine.
Major products:
- Oxidation: Quinone derivatives.
- Reduction: Diol forms.
- Substitution: Various substituted analogs.
- Amidation: The desired amide product.
Scientific Research Applications
Medicine: Researchers explore its potential as an , given its phenolic structure and potential interactions with cellular targets.
Phytochemistry: It contributes to the chemical diversity of plants and may have ecological roles.
Flavor and Fragrance: Related compounds are used in flavoring and perfumery due to their pleasant aroma.
Mechanism of Action
The compound likely exerts its effects through interactions with cellular proteins or enzymes. Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern and amide functionality, it shares similarities with other phenylpropanoids, such as curcumin , resveratrol , and eugenol .
Properties
Molecular Formula |
C25H27NO9 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C25H27NO9/c1-13-8-18(28)23(25(30)35-13)16(14-6-7-19(31-2)17(27)9-14)12-22(29)26-15-10-20(32-3)24(34-5)21(11-15)33-4/h6-11,16,27-28H,12H2,1-5H3,(H,26,29) |
InChI Key |
VYWYLCOXWUBTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11036508.png)
![N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B11036513.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11036517.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11036523.png)

![6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11036528.png)

![4-amino-N-(5-chloro-2-methylphenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11036538.png)
![methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B11036541.png)
![3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11036542.png)
![N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide](/img/structure/B11036548.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11036549.png)
![2-cyclopentyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide](/img/structure/B11036563.png)
![methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate](/img/structure/B11036581.png)
